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molecular formula C17H14O3 B1195130 1,5-Bis(3-hydroxyphenyl)-1,4-pentadien-3-one

1,5-Bis(3-hydroxyphenyl)-1,4-pentadien-3-one

Cat. No. B1195130
M. Wt: 266.29 g/mol
InChI Key: WOHFCBMZGVNRBL-UHFFFAOYSA-N
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Patent
US09187397B2

Procedure details

3-Hydroxybenzaldehyde (1p, 2.07 g, 17.0) and acetone (19, 0.62 ml, 8.4 mmol) were combined in ethanol (15 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (1.00 g, 25.0 mmol) and water (4 ml) was added and the solution stirred for 48 hr at room temperature. The resulting mixture was neutralized with hydrochloric acid (1 N), extracted with ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from ethyl acetate to give 0.42 g (19%) of a brown solid: mp 190-195° C. [expected mp 198-200° C.]; 1H NMR: (DMSO) δ 6.83 (d, 2H, J=7.0 Hz), 7.22 (m, 8H), 7.68 (d, 2H, J=16.1 Hz), 9.63 (s, 2H); 13C NMR: (DMSO) δ 114.7, 117.5, 119.4, 125.4, 129.7, 135.8, 142.7, 157.5, 168.2.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
19%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[CH3:10][C:11]([CH3:13])=[O:12].[OH-:14].[Na+].Cl>C(O)C.O>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:7][C:8](=[O:14])[CH:9]=[CH:2][C:3]2[CH:4]=[CH:5][CH:13]=[C:11]([OH:12])[CH:10]=2)[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 48 hr at room temperature
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=CC(C=CC1=CC(=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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